2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684737
InChI: InChI=1S/C8H9F2NO2S/c1-5-3-4-6(9)8(7(5)10)14(12,13)11-2/h3-4,11H,1-2H3
SMILES:
Molecular Formula: C8H9F2NO2S
Molecular Weight: 221.23 g/mol

2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17684737

Molecular Formula: C8H9F2NO2S

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide -

Specification

Molecular Formula C8H9F2NO2S
Molecular Weight 221.23 g/mol
IUPAC Name 2,6-difluoro-N,3-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C8H9F2NO2S/c1-5-3-4-6(9)8(7(5)10)14(12,13)11-2/h3-4,11H,1-2H3
Standard InChI Key FLECLFLMQYKLQK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)F)S(=O)(=O)NC)F

Introduction

2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide is an organic compound featuring a benzene ring with two fluorine atoms at the 2 and 6 positions, a dimethyl group at the 3 position, and a sulfonamide functional group. This unique molecular structure imparts distinctive chemical properties and biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-difluoro-N,3-dimethylbenzene using agents like chlorosulfonic acid or sulfur trioxide under controlled conditions. These methods are often adapted from established protocols for synthesizing sulfonamides and fluorinated aromatic compounds.

Biological Activity and Potential Applications

Research indicates that 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide exhibits significant biological activity, including potential as an antimicrobial agent and inhibitory effects against certain cancer cell lines. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their function by inhibiting enzymes through binding to their active sites.

Compound FeatureBiological Impact
FluorinationEnhances membrane permeability and metabolic stability
Sulfonamide GroupForms strong hydrogen bonds with biological molecules, inhibiting enzymes

Comparison with Similar Compounds

Several compounds share structural similarities with 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide, each with unique features:

Compound NameKey Features
5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamideContains an amino group; potential for different biological activity
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamideMore complex structure with indole core; broader range of potential applications
4-Amino-N-(3,5-dimethylphenyl)-3-fluorbenzenesulfonamideExhibits strong affinity towards specific enzyme targets; used in antimalarial drug development

Research Findings and Future Directions

Molecular docking studies suggest that 2,6-Difluoro-N,3-dimethylbenzene-1-sulfonamide can effectively bind to target enzymes or receptors involved in disease pathways, paving the way for further development as a therapeutic agent. The compound's interaction with biological macromolecules is crucial for understanding its pharmacokinetics and pharmacodynamics.

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